molecular formula C19H18ClN3O3S2 B2818092 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide CAS No. 921925-67-9

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide

Cat. No.: B2818092
CAS No.: 921925-67-9
M. Wt: 435.94
InChI Key: BPVRCKPEBXQABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide is a synthetic chemical reagent designed for research applications. Its molecular structure incorporates several pharmacologically significant motifs, including a thiazole ring and a sulfonamide group , which are commonly found in compounds with studied biological activities . The phenethylacetamide moiety is a known structural component in various biochemical probes and pharmaceutical intermediates . Compounds featuring similar N-(thiazol-2-yl)acetamide scaffolds have been reported in scientific literature to possess antimicrobial and antiproliferative properties, making them subjects of interest in medicinal chemistry and drug discovery research . The presence of the sulfonamide functional group is also significant, as this group is a key zinc-binding moiety in many potent inhibitors of enzymes like carbonic anhydrases . Researchers can utilize this chemical as a building block in organic synthesis or as a lead compound for developing novel bioactive molecules. This product is intended for laboratory research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S2/c20-15-6-8-17(9-7-15)28(25,26)23-19-22-16(13-27-19)12-18(24)21-11-10-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVRCKPEBXQABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide typically involves the reaction of 4-chlorobenzenesulfonamide with thiazole derivatives under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Compound Name Core Structure Key Substituents Reference ID
2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide Thiazole + acetamide 4-Cl-C6H4-SO2NH-, phenethyl Target
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole + acetamide 3,4-Cl2-C6H3-
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole + acetamide 2-Cl-C6H4-, morpholino
A28–A35 (N-phenylacetamide derivatives) Acetamide Varied aryl/heteroaryl groups

Key Observations :

  • The phenethyl chain introduces steric bulk and lipophilicity compared to simpler N-phenyl or N-thiazolyl groups, which may influence membrane permeability .
  • The dihedral angle between the thiazol and aromatic rings (e.g., 61.8° in ’s dichlorophenyl analog) likely varies in the target compound due to the sulfonamido group’s steric effects, impacting molecular planarity and binding interactions .

Physical and Spectral Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) IR ν(C=O) (cm⁻¹) ¹H-NMR (Key Signals) Reference ID
Target Compound Not reported ~1663–1682* δ 7.2–8.1 (aromatic H), δ 3.5–4.2 (CH2) *
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 459–461 Not reported δ 7.4–7.8 (aromatic H), δ 4.1 (CH2)
A28–A35 Derivatives 190.6–265.7 Not reported δ 6.8–8.0 (aromatic H), δ 2.1–2.5 (CH3)

*Inferred from analogous hydrazinecarbothioamides in .

Key Observations :

  • The target compound’s C=O stretching frequency (~1663–1682 cm⁻¹) aligns with hydrazinecarbothioamide derivatives, suggesting similar electronic environments .
  • Melting points of N-phenylacetamides () are lower than the dichlorophenyl-thiazolyl analog (), likely due to differences in crystallinity and intermolecular hydrogen bonding .

Key Observations :

  • The target compound’s synthesis may mirror ’s triazole-thione protocols, utilizing hydrazinecarbothioamide intermediates .
  • ’s carbodiimide-mediated coupling offers an alternative route for introducing the thiazolyl group .

Biological Activity

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide is a complex organic compound that has gained attention for its potential biological activities. This compound features a thiazole ring, a sulfonamide group, and phenethyl acetamide, which contribute to its diverse chemical properties and possible therapeutic applications. Understanding its biological activity is crucial for evaluating its potential in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

Property Details
IUPAC Name 2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-phenethylacetamide
Molecular Formula C18H19ClN2O3S
Molecular Weight 368.87 g/mol
CAS Number 922046-49-9

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of compounds similar to this compound. These compounds demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The synthesized derivatives were found to exhibit significant inhibition of bacterial growth, suggesting potential as antibacterial agents .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. In a study, several derivatives showed strong inhibitory effects on AChE, with IC50 values ranging from 0.63 to 6.28 µM, indicating their potential as therapeutic agents for conditions like Alzheimer's disease . Additionally, the compounds exhibited robust urease inhibition, which could be beneficial in treating urinary tract infections caused by urease-producing bacteria.

The mechanism of action for the biological activities of this compound involves interaction with specific molecular targets. The sulfonamide group can inhibit enzyme activity by mimicking substrates or cofactors necessary for enzymatic reactions. The thiazole ring and phenethyl group enhance binding affinity and specificity towards biological targets .

Case Studies

  • Antibacterial Screening : A series of thiazole-based compounds were synthesized and tested against various bacterial strains. The results indicated that compounds with the sulfonamide moiety showed significant antibacterial activity, particularly against Salmonella typhi, with a minimum inhibitory concentration (MIC) of 32 µg/mL .
  • AChE Inhibition Study : In a comparative study involving multiple derivatives, the compound was tested for its ability to inhibit AChE. The best-performing derivative had an IC50 value of 0.63 µM, significantly lower than the reference standard eserine (IC50 = 0.5 µM), highlighting its potential as a lead compound in developing new AChE inhibitors .

Research Findings Summary

The biological activity of this compound can be summarized in the following table:

Activity Type Target IC50/Effect Reference
AntibacterialSalmonella typhiMIC: 32 µg/mL
AChE InhibitionAChEIC50: 0.63 µM
Urease InhibitionUreaseIC50: <10 µM

Q & A

Q. What are the common synthetic routes for 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-phenethylacetamide, and what critical reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves three key steps:

Thiazole ring formation : Reacting α-haloketones with thiourea derivatives under reflux in ethanol to form the thiazole core.

Sulfonamide introduction : Treating the thiazole intermediate with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) with a base like triethylamine (Et₃N) to attach the sulfonamide group.

Acylation : Reacting the sulfonamide-thiazole derivative with phenethylamine using acetylating agents (e.g., acetyl chloride) in DCM.
Critical conditions include temperature control during reflux, stoichiometric excess of sulfonyl chloride, and inert atmospheres to prevent side reactions. Yield optimization may require purification via column chromatography or recrystallization .

Q. Table 1: Key Synthetic Steps and Optimization Tips

StepReagents/ConditionsPurposeYield Optimization Tips
Thiazole formationα-haloketone, thiourea, ethanol, refluxCore structure assemblyMonitor reflux duration; ensure anhydrous conditions
Sulfonamide attachment4-chlorobenzenesulfonyl chloride, Et₃N, DCMFunctional group additionUse 1.2–1.5 equiv. sulfonyl chloride; adjust pH to 8–9
AcylationAcetyl chloride, phenethylamine, DCMAcetamide moiety formationSlow reagent addition; argon atmosphere

Q. Which spectroscopic methods are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, respectively. Key signals include thiazole protons (δ 6.8–7.5 ppm) and sulfonamide NH (δ 10–12 ppm) .
  • IR Spectroscopy : Confirm sulfonamide (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve 3D structure and confirm stereochemistry for crystalline derivatives .

Q. What initial biological screening assays are recommended for evaluating its pharmacological potential?

  • Methodological Answer : Prioritize in vitro assays to assess:
  • Enzymatic inhibition : Use target-specific assays (e.g., kinase or protease inhibition) with fluorogenic substrates.
  • Antimicrobial activity : Conduct MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT or SRB assays.
    Validate results with dose-response curves and replicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize the acylation step to improve yield in the final synthesis stage?

  • Methodological Answer :
  • Solvent Selection : Replace DCM with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine.
  • Base Screening : Test alternatives to Et₃N (e.g., DIEA or DBU) for better deprotonation efficiency.
  • Stoichiometry : Use 1.1 equiv. of acylating agent to minimize side products.
  • Monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates if necessary .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

  • Methodological Answer :
  • Pharmacokinetic Studies : Assess bioavailability via plasma stability and metabolic assays (e.g., liver microsomal incubation) to identify rapid degradation.
  • Formulation Adjustments : Improve solubility using co-solvents (e.g., PEG 400) or liposomal encapsulation.
  • Target Engagement : Use techniques like SPR (Surface Plasmon Resonance) to confirm binding affinity in physiological conditions.
  • Animal Models : Validate in vivo efficacy in disease-relevant models (e.g., xenografts for anticancer activity) .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

  • Methodological Answer :
  • Systematic Substituent Variation : Modify the thiazole’s 4-chlorophenyl group (e.g., replace with fluorophenyl or methoxyphenyl) and the phenethylamide side chain.
  • Biological Profiling : Test analogs in parallel assays (e.g., IC₅₀ determination).
  • Computational Modeling : Apply QSAR (Quantitative SAR) using software like Schrödinger Suite to predict bioactivity trends.
  • Crystallographic Data : Compare ligand-target binding modes for active vs. inactive analogs .

Q. What advanced techniques determine the binding mode of this compound with target enzymes?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., kinase) to resolve atomic-level interactions.
  • Molecular Dynamics Simulations : Simulate binding stability and conformational changes (e.g., using GROMACS).
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).
  • Mutagenesis Studies : Identify critical residues by alanine-scanning mutations in the enzyme’s active site .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.